2,2'-((((9H-Fluoreno-9,9-diil)bis(2-metil-4,1-fenileno))bis(oxi))bis(metileno))bis(oxirano)

Descripción general

Descripción

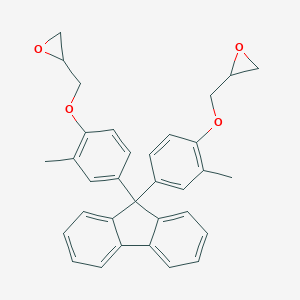

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) is a complex organic compound characterized by its intricate molecular structure

Aplicaciones Científicas De Investigación

Applications in Materials Science

-

Photosensitive Resins :

- The compound is utilized in the formulation of high refractive index photosensitive resins. These materials are essential in photolithography processes used in semiconductor manufacturing and microfabrication technologies. The epoxide groups allow for cross-linking upon exposure to light, enhancing the mechanical properties of the resulting materials.

-

Optoelectronic Devices :

- Due to its fluorene core, the compound exhibits promising optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films with good charge transport properties is particularly advantageous for these applications .

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The presence of epoxide groups makes this compound a versatile intermediate for synthesizing more complex organic molecules. It can participate in various chemical reactions such as ring-opening polymerization and nucleophilic substitutions.

-

Synthesis of Functionalized Derivatives :

- The compound can be modified to create derivatives with specific functionalities, which can be used in drug development or as catalysts in organic reactions. For example, the oxidation of the epoxide groups can yield diols that serve as precursors for further transformations.

Potential Biomedical Applications

- Drug Delivery Systems :

- Anticancer Research :

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the preparation of high refractive index photosensitive resin , which suggests that it may interact with light-sensitive molecules or structures.

Mode of Action

Given its use in the preparation of photosensitive resins , it can be inferred that it may undergo a photochemical reaction when exposed to light, leading to changes in its structure and properties.

Biochemical Pathways

Considering its role in the formation of photosensitive resins , it might be involved in the photochemical reactions and polymerization processes.

Result of Action

The compound is used in the preparation of high refractive index photosensitive resin . This suggests that the molecular and cellular effects of the compound’s action are primarily related to its ability to form complex structures with specific optical properties when exposed to light.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photochemical reactions it undergoes might be affected by the intensity and wavelength of the light it’s exposed to. Additionally, factors like temperature and humidity could potentially impact its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. The process may include the following steps:

Bromination: : Fluorene is brominated to introduce bromine atoms at specific positions on the fluorene ring.

Nucleophilic Substitution: : The brominated fluorene undergoes nucleophilic substitution with phenol derivatives to form the bis(phenylene)oxy intermediate.

Epoxidation: : The intermediate is then subjected to epoxidation to introduce the oxirane (epoxide) groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The epoxide groups can be oxidized to form diols.

Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.

Substitution: : The phenylene rings can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed

Diols: : Resulting from the oxidation of epoxide groups.

Reduced Isomers: : Formed by the reduction of the compound.

Substituted Derivatives: : Resulting from nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol A: : A well-known compound used in the production of polycarbonate plastics and epoxy resins.

Fluorene Derivatives: : Other fluorene-based compounds used in organic synthesis and material science.

Uniqueness

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) stands out due to its specific structural features, such as the presence of two oxirane groups and the fluorene core

Actividad Biológica

The compound 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) (CAS No. 114205-89-9) is a complex organic molecule notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

This compound features a fluorene core with multiple oxirane (epoxide) groups, enhancing its reactivity and potential utility in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 490.59 g/mol .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Antioxidant Properties : Epoxide groups in organic compounds often exhibit antioxidant activities. Studies indicate that similar compounds can scavenge free radicals, thereby contributing to cellular protection against oxidative stress.

- Anticancer Activity : Some derivatives of fluorene and epoxide compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells. The structural characteristics of this compound may enhance its interaction with cellular targets involved in cancer progression .

- Antimicrobial Effects : Certain fluorene derivatives have demonstrated antimicrobial properties against various pathogens. The presence of oxirane groups may contribute to this activity by disrupting microbial cell membranes .

1. Antioxidant Activity

A study evaluated the antioxidant potential of epoxide-containing compounds similar to 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane). The results indicated significant free radical scavenging activity, suggesting that such compounds could be developed as therapeutic agents for oxidative stress-related diseases.

2. Anticancer Studies

Research involving fluorene derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways . This suggests that 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) may possess similar properties.

3. Antimicrobial Properties

A comparative study on various fluorene-based compounds revealed that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of structural features in enhancing membrane permeability and disrupting bacterial cell integrity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[[2-methyl-4-[9-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O4/c1-21-15-23(11-13-31(21)36-19-25-17-34-25)33(24-12-14-32(22(2)16-24)37-20-26-18-35-26)29-9-5-3-7-27(29)28-8-4-6-10-30(28)33/h3-16,25-26H,17-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXGZTBEQZOCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCC6CO6)C)OCC7CO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603145 | |

| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114205-89-9 | |

| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.